Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate
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Overview
Description
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a benzyloxy group, a thioether linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 3-(benzyloxy)phenylthiol. This can be achieved by reacting 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The next step involves the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, low temperature.
Substitution: Amines or thiols; conditionsbase (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group and thioether linkage play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the thioether and chlorophenyl groups.
Ethyl 2-(4-(phenylthio)phenyl)acetate: Similar structure but lacks the benzyloxy group.
Ethyl 2-(4-(benzyloxy)phenyl)acetate: Similar structure but lacks the thioether and chlorophenyl groups.
Properties
Molecular Formula |
C23H21ClO3S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]acetate |
InChI |
InChI=1S/C23H21ClO3S/c1-2-26-23(25)13-18-11-12-21(15-22(18)24)28-20-10-6-9-19(14-20)27-16-17-7-4-3-5-8-17/h3-12,14-15H,2,13,16H2,1H3 |
InChI Key |
NYRICXUKUMPAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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